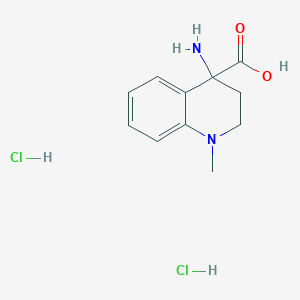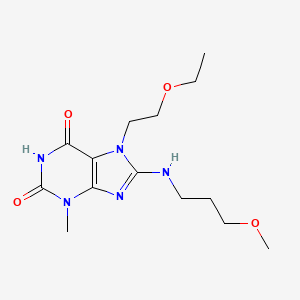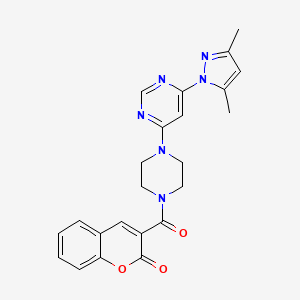
3-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The molecule belongs to a class of compounds that exhibit a complex arrangement of heterocyclic structures, including pyrazole, pyrimidine, piperazine, and chromen-2-one moieties. These structures are known for their diverse range of biological activities and have been the subject of extensive research in medicinal chemistry for their potential therapeutic applications.
Synthesis Analysis
The synthesis of compounds related to the target molecule typically involves multi-step reactions that combine different heterocyclic fragments. For instance, Mahmoud et al. (2007) detailed the synthesis of pyrano[3,2-c]chromene derivatives through reactions involving chlorophenyl-pyrano[3,2-c]chromene-8-carbonitrile with various reagents (Mahmoud, Madkour, El-Bordainy, & Soliman, 2007). These methodologies may provide a foundation for synthesizing the specific compound by adapting the reagents and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by detailed NMR, IR, and sometimes X-ray crystallography analyses. For example, the crystal and molecular structures of derivatives were detailed by Karczmarzyk and Malinka (2004), providing insights into the conformation and geometric parameters that could be similar for the target molecule (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Chemical reactions involving the target compound's core structures often include nucleophilic substitution, cyclization, and condensation reactions. These reactions are crucial for introducing various substituents that can alter the compound's biological activity. For instance, the synthesis and reactivity of pyrazolo[3,4-d]pyrimidin-4-one derivatives were explored, highlighting the versatility of these cores in organic synthesis and their potential modifications (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
科学的研究の応用
Synthesis and Anti-Phosphodiesterase Activity A study by Su et al. (2021) involves the synthesis of novel pyrazolo[3,4‐d]pyrimidin‐4‐one derivatives and their evaluation for anti-phosphodiesterase-5 (PDE-5) activity. This research highlights the compound's potential as a lead structure for developing new inhibitors of PDE-5, suggesting its significance in medical chemistry and pharmaceutical research (Su et al., 2021).
Antiproliferative Activity Against Cancer Cell Lines Research conducted by Mallesha et al. (2012) synthesized new derivatives of the compound and evaluated their antiproliferative effect against various human cancer cell lines. The findings indicate that certain derivatives exhibit significant activity, highlighting the compound's potential in cancer research (Mallesha et al., 2012).
Antimicrobial and Antifungal Applications A novel series of thiazolidinone derivatives synthesized by Patel et al. (2012) from the compound were evaluated for their antimicrobial activity against several bacteria and fungi. This study suggests the compound's utility in developing new antimicrobial agents (Patel et al., 2012).
Synthesis and Characterization of Bioactive Derivatives Another study by Soliman et al. (2020) focused on synthesizing a novel series of biologically active heterocyclic compounds, incorporating the compound's structure. These compounds were tested for their insecticidal effects against the cotton leafworm, demonstrating the compound's versatility in agricultural applications (Soliman et al., 2020).
Potential Antibacterial and Antioxidant Derivatives Al-ayed (2011) synthesized derivatives from the compound and screened them for antibacterial and antioxidant activities. The results indicate significant antibacterial activity against certain strains and promising antioxidant properties, further expanding the compound's applicability in biomedicine (Al-ayed, 2011).
特性
IUPAC Name |
3-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3/c1-15-11-16(2)29(26-15)21-13-20(24-14-25-21)27-7-9-28(10-8-27)22(30)18-12-17-5-3-4-6-19(17)32-23(18)31/h3-6,11-14H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIYBWJRRZRVCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Benzylpiperazino)methyl]-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B2488721.png)
![(2-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate](/img/structure/B2488724.png)
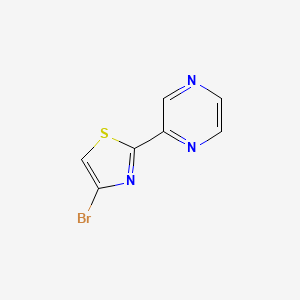
![N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2488726.png)
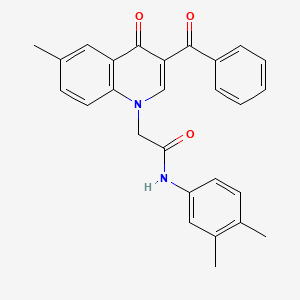
![N-(2-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2488729.png)
![Tert-butyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2488730.png)
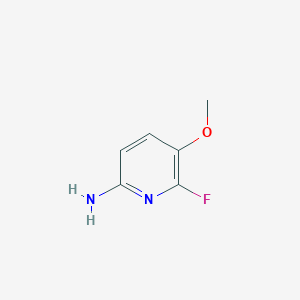
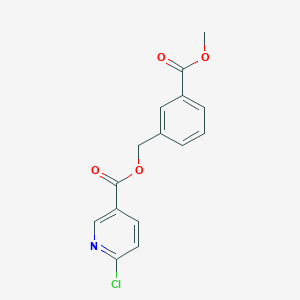
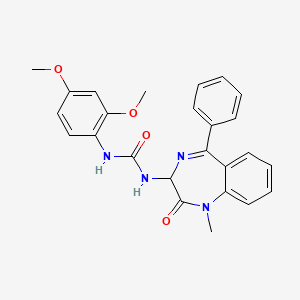
![3-[(4-fluorophenyl)sulfanyl]-N-phenylpropanamide](/img/structure/B2488739.png)
